molecular formula C12H14N2O10 B13427388 2,4-Dinitrophenyl alpha-d-galactopyranoside

2,4-Dinitrophenyl alpha-d-galactopyranoside

Cat. No.: B13427388
M. Wt: 346.25 g/mol
InChI Key: XAJUPNGKLHFUED-IIRVCBMXSA-N
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Description

2,4-Dinitrophenyl alpha-d-galactopyranoside is a chemical compound that serves as a substrate for alpha-galactosidase enzymes. It is commonly used in biochemical assays to measure the activity of these enzymes. The compound is characterized by the presence of a dinitrophenyl group attached to a galactopyranoside moiety, making it a useful tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl alpha-d-galactopyranoside typically involves the reaction of 2,4-dinitrophenylhydrazine with alpha-d-galactopyranosyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl alpha-d-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dinitrophenyl alpha-d-galactopyranoside is widely used in scientific research due to its role as a substrate for alpha-galactosidase enzymes. Some key applications include:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl alpha-d-galactopyranoside involves its hydrolysis by alpha-galactosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2,4-dinitrophenol and alpha-d-galactose. This reaction is essential for various biochemical processes and is used as a diagnostic tool in enzyme assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitrophenyl alpha-d-galactopyranoside is unique due to the presence of the dinitrophenyl group, which provides distinct spectrophotometric properties. This makes it particularly useful in assays where precise measurement of enzyme activity is required .

Properties

Molecular Formula

C12H14N2O10

Molecular Weight

346.25 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12+/m1/s1

InChI Key

XAJUPNGKLHFUED-IIRVCBMXSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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